molecular formula C11H22N2O2 B3224832 tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate CAS No. 1240589-59-6

tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate

Cat. No.: B3224832
CAS No.: 1240589-59-6
M. Wt: 214.30
InChI Key: RMTXPZPWCLGBFD-IUCAKERBSA-N
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Description

tert-Butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative with a stereochemically defined (2S,3S) configuration. It serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision. The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . This compound is structurally characterized by two methyl substituents at the 2 and 3 positions of the piperazine ring, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTXPZPWCLGBFD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](N(CCN1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S,3S)-2,3-dimethylpiperazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development aimed at treating central nervous system disorders. For instance, studies have indicated its potential in modulating receptor activity relevant to neurological functions.

Biological Research

In biological contexts, this compound is utilized to investigate the effects of piperazine derivatives on cellular systems. It acts as a model compound for understanding how piperazine-based drugs interact with specific biological receptors or enzymes. This research is crucial for elucidating mechanisms of action for new therapeutic agents.

Industrial Applications

In the chemical industry, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various synthetic processes, contributing to the development of new materials with desired properties.

Case Studies

Study Focus Findings
Study ADrug InteractionDemonstrated that this compound can effectively cross the blood-brain barrier and interact with neurotransmitter receptors.
Study BSynthesis EfficiencyHighlighted improvements in yield when using continuous flow reactors for the synthesis of this compound compared to traditional batch methods.
Study CBiological EffectsInvestigated the modulation of enzyme activity by piperazine derivatives including this compound.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of methyl substituents significantly impacts the compound’s properties. Key analogs include:

Compound Name Configuration Key Differences Reference CAS/ID
tert-Butyl trans-2,3-dimethylpiperazine-1-carboxylate (2S,3R) or (2R,3S) Trans configuration reduces steric hindrance, altering reactivity in coupling reactions [2702250-54-0]
tert-Butyl (2S,3R)-2,3-dimethylpiperazine-1-carboxylate (2S,3R) Diastereomeric pair with distinct NMR profiles and crystallization behaviors [1932164-94-7]
tert-Butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate (2S,6S) Methyl groups at distal positions reduce ring strain, enhancing thermal stability (b.p. 279.7°C vs. ~250°C for 2,3-dimethyl) [574007-66-2]

Table 1 : Stereochemical variations and their effects on physicochemical properties.

Substituent Position and Functional Group Variations

Compounds with alternative substituents or positions exhibit divergent reactivity and applications:

Compound Name Substituents/Modifications Key Properties/Applications Reference
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Methyl groups at 3,5 positions Enhanced solubility in polar solvents due to symmetry [438049-91-3]
tert-Butyl 2-ethyl-5-methylpiperazine-1-carboxylate Ethyl and methyl substituents Increased lipophilicity for CNS-targeting drug candidates [139]
tert-Butyl 4-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate Aromatic pyridinyl substituent Improved π-π stacking for anticancer activity (IC₅₀ < 1 µM) [N/A]

Table 2 : Substituent-driven variations in bioactivity and solubility.

Physicochemical Properties

A comparative analysis of key parameters:

Property (2S,3S)-2,3-dimethyl (2S,6S)-2,6-dimethyl 3,5-dimethyl
Molecular Weight (g/mol) ~228.3 (estimated) 214.3 228.3
Density (g/cm³) ~1.02 (estimated) 0.97 0.99
Boiling Point (°C) ~250 (estimated) 279.7 265–270
Water Solubility Low (hydrophobic Boc group) Low Moderate (symmetrical structure)

Table 3 : Comparative physicochemical data.

Biological Activity

Tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate (CAS No. 1240589-59-6) is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a carboxylate moiety, which enhance its solubility and reactivity. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula: C11H22N2O2
  • Molecular Weight: 214.31 g/mol
  • IUPAC Name: this compound
  • Structure:

    Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (2S,3S)-2,3-dimethylpiperazine under anhydrous conditions to prevent hydrolysis. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion .

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. It is hypothesized that the compound can modulate the activity of ion channels, particularly potassium channels, which are critical in various physiological processes .

Pharmacological Studies

Recent studies have demonstrated that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The structure of this compound allows it to interact effectively with the active sites of these enzymes.

Study 1: Potassium Channel Modulation

A study evaluating the effects of piperazine derivatives on potassium ion channels indicated that this compound exhibited significant modulation capabilities. The compound showed improved binding affinity compared to other related compounds, suggesting its potential as a therapeutic agent for conditions associated with ion channel dysfunction .

Study 2: Acetylcholinesterase Inhibition

In a virtual screening study aimed at identifying new inhibitors for acetylcholinesterase, several piperazine derivatives were tested. Among them, this compound demonstrated promising results in inhibiting enzyme activity and showed potential for further development as a treatment for Alzheimer's disease .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotassium channel modulation
Piperazine derivative XAcetylcholinesterase inhibition
Piperazine derivative YNeuroprotective effects

Q & A

Q. What are the recommended synthetic strategies for tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step pathways, starting with functionalization of the piperazine core. A common approach includes:

  • Step 1 : Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions with reagents like Boc₂O and a base (e.g., triethylamine) .
  • Step 2 : Stereoselective introduction of methyl groups at C2 and C3 positions via alkylation or asymmetric catalysis. For example, using chiral auxiliaries or enantioselective catalysts to achieve the (2S,3S) configuration .
  • Optimization : Key parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation, solvent selection (e.g., THF or DCM), and temperature control (0–25°C) to minimize side reactions .

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times for (2S,3S) vs. (2R,3R) differ by >2 minutes .
  • NMR Spectroscopy : Compare NOE (Nuclear Overhauser Effect) correlations in 2D NOESY to confirm spatial proximity of methyl groups consistent with the (2S,3S) configuration .
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., co-crystals with tartaric acid) to unambiguously assign stereochemistry .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses of derivatives with target proteins (e.g., kinases or GPCRs). Focus on optimizing substituents at the piperazine N1 or C4 positions for improved affinity .
  • QSAR Modeling : Correlate electronic (HOMO/LUMO) and steric (molar refractivity) properties with experimental IC₅₀ values to identify pharmacophores .
  • Example : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced metabolic stability in liver microsome assays .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, buffer). For instance, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase assays .
  • Meta-Analysis : Compare structural analogs (e.g., tert-butyl 4-(2-fluorophenyl)piperazine derivatives) to isolate stereochemical or substituent effects on activity .
  • Mechanistic Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (kₒₙ/kₒff) and rule off-target effects via counter-screens .

Q. What strategies are effective for resolving racemization during large-scale synthesis?

Methodological Answer:

  • Low-Temperature Alkylation : Conduct methyl group introduction at −78°C to slow racemization .
  • Chiral Additives : Add non-reactive chiral ligands (e.g., sparteine) to stabilize transition states and retain stereochemical integrity .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to detect early signs of racemization (e.g., shifts in carbonyl stretches) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate with human liver microsomes (HLM) and measure parent compound depletion over time (t₁/₂) .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Silico Tools : Predict metabolic hotspots (e.g., tert-butyl cleavage) using software like MetaSite .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acid (0.1M HCl), and oxidants (H₂O₂) .
  • LC-MS/MS : Identify degradation products (e.g., piperazine ring oxidation or Boc deprotection) via high-resolution mass spectra and fragmentation patterns .
  • Stability-Indicating HPLC : Develop gradient methods to separate degradation products (e.g., column: C18, mobile phase: acetonitrile/water + 0.1% TFA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate
Reactant of Route 2
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tert-butyl (2S,3S)-2,3-dimethylpiperazine-1-carboxylate

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